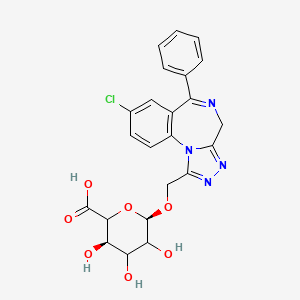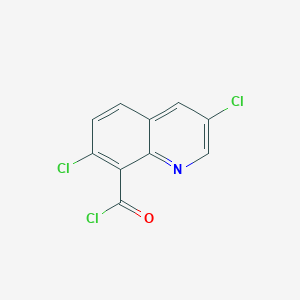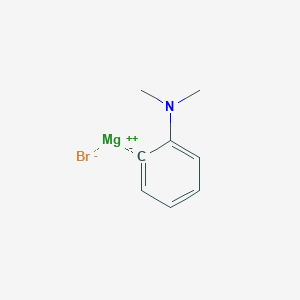![molecular formula C17H23N4Na2O11P B13410253 disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;dihydrate](/img/structure/B13410253.png)
disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It serves as a coenzyme for various oxidative enzymes, including NADH dehydrogenase, and is the principal form in which riboflavin is found in cells and tissues . This compound plays a crucial role in biological redox reactions and is essential for cellular energy production.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Riboflavin-5’-phosphate sodium salt dihydrate can be synthesized through the phosphorylation of riboflavin. The process involves the reaction of riboflavin with phosphorylating agents such as phosphorus oxychloride or polyphosphoric acid in the presence of a base like pyridine . The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of riboflavin-5’-phosphate sodium salt dihydrate involves large-scale fermentation processes using genetically modified microorganisms, such as Bacillus subtilis, which are capable of overproducing riboflavin. The riboflavin is then extracted and purified, followed by chemical phosphorylation to produce the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Riboflavin-5’-phosphate sodium salt dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form riboflavin-5’-phosphate oxide.
Reduction: It can be reduced to form riboflavin-5’-phosphate hydroquinone.
Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Riboflavin-5’-phosphate oxide.
Reduction: Riboflavin-5’-phosphate hydroquinone.
Substitution: Various substituted riboflavin-5’-phosphate derivatives.
Applications De Recherche Scientifique
Riboflavin-5’-phosphate sodium salt dihydrate has a wide range of applications in scientific research:
Mécanisme D'action
Riboflavin-5’-phosphate sodium salt dihydrate exerts its effects by acting as a coenzyme for various oxidative enzymes. It participates in redox reactions by accepting and donating electrons, thus facilitating the conversion of nutrients into energy. The compound targets enzymes such as NADH dehydrogenase, nitric oxide synthase, and nitrilotriacetate monooxygenase, which are involved in critical metabolic pathways .
Comparaison Avec Des Composés Similaires
Riboflavin (Vitamin B2): The parent compound from which riboflavin-5’-phosphate sodium salt dihydrate is derived.
Flavin Adenine Dinucleotide (FAD): Another coenzyme derived from riboflavin, involved in redox reactions.
Riboflavin-5’-monophosphate sodium salt hydrate: A closely related compound with similar properties and applications.
Uniqueness: Riboflavin-5’-phosphate sodium salt dihydrate is unique due to its high solubility in water and its ability to act as a coenzyme for a broader range of oxidative enzymes compared to its analogs. Its stability and ease of incorporation into various biochemical assays make it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C17H23N4Na2O11P |
|---|---|
Poids moléculaire |
536.3 g/mol |
Nom IUPAC |
disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;dihydrate |
InChI |
InChI=1S/C17H21N4O9P.2Na.2H2O/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;;;;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);;;2*1H2/q;2*+1;;/p-2/t11-,12+,14-;;;;/m1..../s1 |
Clé InChI |
NUFXYTCMWNHAMY-PSGMAJIPSA-L |
SMILES isomérique |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)([O-])[O-])O)O)O.O.O.[Na+].[Na+] |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])[O-])O)O)O.O.O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


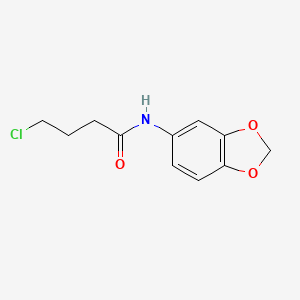
![4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol](/img/structure/B13410176.png)
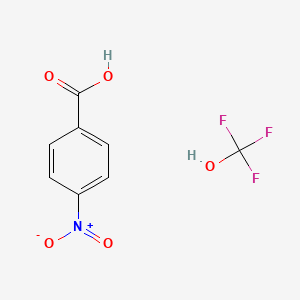
![(6R,7R)-3-(acetyloxymethyl)-7-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13410182.png)
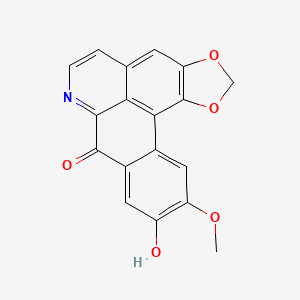

![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]-](/img/structure/B13410200.png)
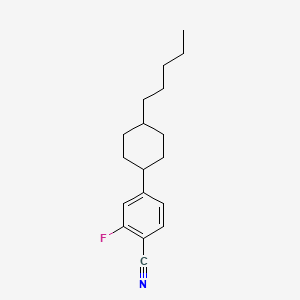
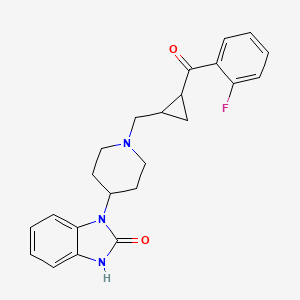
![4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13410226.png)
